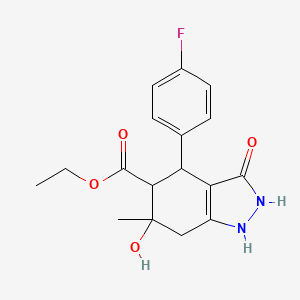![molecular formula C24H24N4O5S2 B11468579 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11468579.png)
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that incorporates benzothiazole and pyrazolo-thiazepine moieties
Preparation Methods
The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through several synthetic routes. Common methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by providing uniform heating.
One-Pot Multicomponent Reactions: These reactions allow the formation of complex molecules in a single step, reducing the need for purification and isolation of intermediates.
Chemical Reactions Analysis
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions disrupt cellular processes and can lead to cell death, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Compared to other benzothiazole and pyrazolo-thiazepine derivatives, 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzothiazole Derivatives: Known for their anti-tubercular and anti-cancer activities.
Pyrazolo-Thiazepine Derivatives: These compounds exhibit a range of biological activities, including enzyme inhibition and anti-inflammatory effects.
This detailed article provides a comprehensive overview of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24N4O5S2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H24N4O5S2/c1-12-20-22(13-8-16(31-3)21(33-5)17(9-13)32-4)34-11-19(29)26-23(20)28(27-12)24-25-15-7-6-14(30-2)10-18(15)35-24/h6-10,22H,11H2,1-5H3,(H,26,29) |
InChI Key |
BJEFZWHRVAVSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide](/img/structure/B11468518.png)

![6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468532.png)
![4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11468535.png)
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468541.png)
![7-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468545.png)
![4-(3-fluorophenyl)-N-(4-fluorophenyl)-6-hydroxy-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11468550.png)
![4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether](/img/structure/B11468553.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11468560.png)
